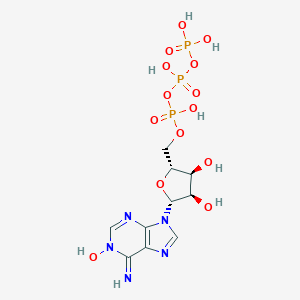
Adenosine N1-oxide triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine N1-oxide triphosphate is a derivative of adenosine triphosphate, a molecule that plays a crucial role in cellular energy transfer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine N(1)-oxide triphosphate typically involves the oxidation of adenosine triphosphate. This can be achieved using various oxidizing agents under controlled conditions. For instance, one common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrial production of adenosine N(1)-oxide triphosphate often employs biotechnological approaches. These methods utilize genetically engineered microorganisms to produce the compound in large quantities. The microorganisms are cultured in bioreactors under optimal conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine N1-oxide triphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various derivatives.
Reduction: It can be reduced back to adenosine triphosphate under specific conditions.
Substitution: The phosphate groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as platinum or palladium.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of adenosine triphosphate, as well as substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Adenosine N1-oxide triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Plays a role in cellular energy transfer and is used in studies related to cellular metabolism and bioenergetics.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating cellular energy levels and its potential use in treating metabolic disorders.
Industry: Used in the production of bio-based materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of adenosine N(1)-oxide triphosphate involves its interaction with cellular enzymes and receptors. It acts as a substrate for various kinases and phosphatases, which catalyze the transfer of phosphate groups. This process is crucial for cellular energy transfer and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): The parent compound, which is the primary energy carrier in cells.
Adenosine diphosphate (ADP): A derivative of ATP with two phosphate groups.
Adenosine monophosphate (AMP): A derivative of ATP with one phosphate group.
Cyclic adenosine monophosphate (cAMP): A cyclic form of AMP involved in signal transduction.
Uniqueness
Adenosine N1-oxide triphosphate is unique due to the presence of the N(1)-oxide group, which imparts different chemical and biological properties compared to its parent compound, adenosine triphosphate. This modification can affect its reactivity, stability, and interaction with cellular targets, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
17670-17-6 |
|---|---|
Molekularformel |
C10H16N5O14P3 |
Molekulargewicht |
523.18 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(27-10)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
DFIOPRBTTKTDKA-KQYNXXCUSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
Synonyme |
adenosine N(1)-oxide triphosphate adenosine N1-oxide triphosphate ANO-TP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















